molecular formula C14H17F3N2O4 B2426897 N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1705474-74-3

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2426897
CAS No.: 1705474-74-3
M. Wt: 334.295
InChI Key: GYSXEMBGSIWYHF-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the desired oxalamide compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as a building block for the synthesis of more complex molecules in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid: Shares the trifluoromethyl and hydroxy groups but lacks the oxalamide moiety.

    N-(2-methoxyethyl)oxalamide: Contains the oxalamide and methoxyethyl groups but lacks the trifluoromethyl and hydroxy groups.

Uniqueness

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy group allows for specific interactions with biological targets. The oxalamide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-23-8-7-18-11(20)12(21)19-9-13(22,14(15,16)17)10-5-3-2-4-6-10/h2-6,22H,7-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSXEMBGSIWYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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